molecular formula C12H13F2N3O3 B3003859 ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate CAS No. 860787-57-1

ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate

Cat. No. B3003859
CAS RN: 860787-57-1
M. Wt: 285.251
InChI Key: RMZAPKCUKFJGBJ-UHFFFAOYSA-N
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Description

The compound ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their applications, which can provide insight into the chemical behavior and potential uses of the compound . For instance, paper discusses a modified Yamaguchi reagent that is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation, which could suggest similar reactivity for the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the use of reagents that can suppress racemization and are recyclable, as seen in the modified Yamaguchi reagent reported in paper . This suggests that the synthesis of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate could potentially be optimized by employing similar strategies to prevent racemization and enhance sustainability.

Molecular Structure Analysis

While the exact molecular structure of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate is not analyzed in the provided papers, paper does discuss the characterization of polymorphic forms of a related compound using single crystal X-ray diffraction. This technique could be applied to the compound of interest to determine its crystal structure and identify possible polymorphs.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate. However, the synthesis of oligopeptides using a related reagent in paper implies that the compound may also participate in peptide bond formation or similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate are not detailed in the provided papers. Nonetheless, the controlled precipitation of a diagnostic imaging agent to produce fine particles of various sizes and morphologies, as described in paper , indicates that similar techniques could be used to manipulate the physical properties of the compound for specific applications.

Scientific Research Applications

Azo-Hydrazone Tautomerism and Antimicrobial Activity

A study by Farghaly, Abdallah, & Aziza (2014) explored the azo-hydrazone tautomerism in compounds similar to Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate. They found that these compounds exhibited significant antibacterial and antifungal activity.

Antimicrobial and Antifungal Properties

Another research by Mohan, Sarojini, Narayana, & Priya (2018) synthesized a compound through a process involving Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate and reported it to exhibit synergistic anti-inflammatory, antiproliferative, and antibacterial activities.

Colorimetric Sensors for Acetate Ion Detection

Gupta et al. (2014) in their work demonstrated the use of novel hydrazones, including derivatives of Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate, as colorimetric sensors for detecting acetate ions with changes in color indicating the presence of these ions. This application is pivotal in various analytical chemistry fields (Gupta, Singh, Bhardwaj, & Bandi, 2014).

Crystal Structure and Computational Studies

In 2022, Chandini et al. conducted a study to understand the crystal structure and computational aspects of a similar compound. They utilized X-ray diffraction, Hirshfeld surface analysis, and energy framework calculations for their analysis, providing valuable insights for the field of material science.

Applications in Corrosion Inhibition

Zarrouk et al. (2014) investigated quinoxalines compounds including Ethyl 2-(2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl acetate, and found that these compounds are effective as corrosion inhibitors for copper in nitric acid, highlighting the potential use of these compounds in industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

properties

IUPAC Name

ethyl (2E)-2-acetamido-2-[(2,4-difluorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-5-4-8(13)6-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZAPKCUKFJGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)F)F)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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